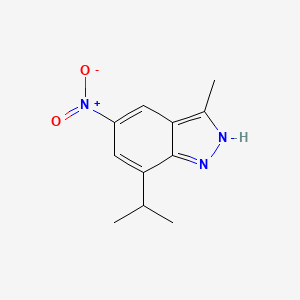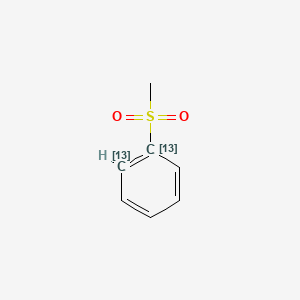
5-Methoxyquinoline-8-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxyquinoline-8-carbonitrile is a chemical compound with the molecular formula C11H8N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyquinoline-8-carbonitrile typically involves the cyclization of 2-bromo-5-methoxyaniline and malonic acid, using phosphorus oxychloride (POCl3) as a catalyst and solvent . This method is efficient and yields the desired compound with high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned cyclization reaction. The process is optimized for high yield and cost-effectiveness, ensuring the compound’s availability for various applications.
化学反応の分析
Types of Reactions: 5-Methoxyquinoline-8-carbonitrile undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 5-methoxyquinoline-8-amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 5-Methoxyquinoline-8-amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
5-Methoxyquinoline-8-carbonitrile has a wide range of applications in scientific research:
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Methoxyquinoline-8-carbonitrile, particularly as an EZH2 inhibitor, involves the inhibition of the histone-lysine N-methyltransferase activity of EZH2. This enzyme methylates lysine residues on histone proteins, leading to transcriptional repression of target genes. By inhibiting EZH2, this compound can reactivate tumor suppressor genes and inhibit cancer cell proliferation .
類似化合物との比較
5-Methoxyquinoline: A simpler derivative without the nitrile group.
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
5-Methoxyquinoline-8-amine: A reduced form of 5-Methoxyquinoline-8-carbonitrile.
Uniqueness: this compound is unique due to its combination of a methoxy group and a nitrile group on the quinoline ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
特性
分子式 |
C11H8N2O |
|---|---|
分子量 |
184.19 g/mol |
IUPAC名 |
5-methoxyquinoline-8-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-14-10-5-4-8(7-12)11-9(10)3-2-6-13-11/h2-6H,1H3 |
InChIキー |
VFFDRQXBQKWJMM-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C=CC=NC2=C(C=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


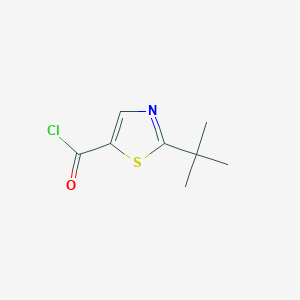
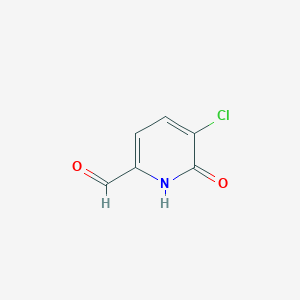
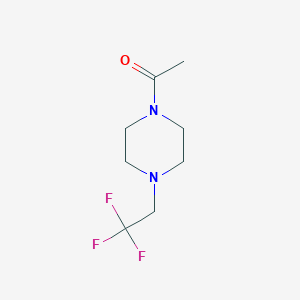
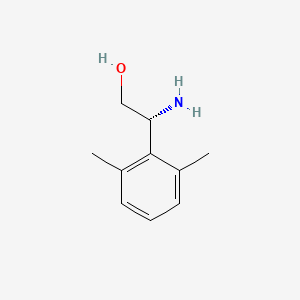
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B12954254.png)
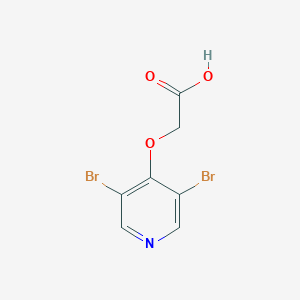
![1-Methyl-1H-benzo[d]imidazole trifluoromethanesulfonate](/img/structure/B12954268.png)
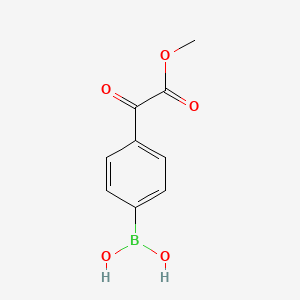
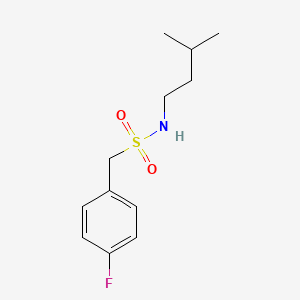
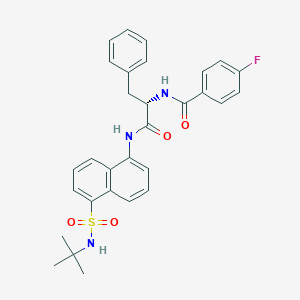
![tert-Butyl (3aS,9bS)-5-oxo-1,3,3a,4,5,9b-hexahydro-2H-pyrrolo[3,4-c]isoquinoline-2-carboxylate](/img/structure/B12954296.png)
![tert-Butyl (8-oxa-2-azaspiro[4.5]decan-6-yl)carbamate](/img/structure/B12954311.png)
